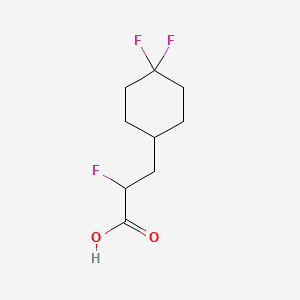

3-(4,4-difluorocyclohexyl)-2-fluoropropanoic acid

Description

3-(4,4-Difluorocyclohexyl)-2-fluoropropanoic acid is a fluorinated carboxylic acid derivative characterized by a cyclohexyl ring substituted with two fluorine atoms at the 4-position and a fluorine atom at the β-carbon of the propanoic acid chain. The incorporation of fluorine atoms enhances lipophilicity and metabolic stability, making such compounds attractive for pharmaceutical and agrochemical applications.

Properties

IUPAC Name |

3-(4,4-difluorocyclohexyl)-2-fluoropropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13F3O2/c10-7(8(13)14)5-6-1-3-9(11,12)4-2-6/h6-7H,1-5H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFIBVXHFGZZOMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1CC(C(=O)O)F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13F3O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.19 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4,4-difluorocyclohexyl)-2-fluoropropanoic acid typically involves the introduction of fluorine atoms into the cyclohexyl ring followed by the formation of the propanoic acid moiety. One common method involves the fluorination of cyclohexane derivatives using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The resulting difluorocyclohexane intermediate is then subjected to further functionalization to introduce the propanoic acid group.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process must be carefully controlled to ensure high yield and purity of the final product. Techniques such as continuous flow reactors and advanced purification methods like chromatography may be employed to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

3-(4,4-Difluorocyclohexyl)-2-fluoropropanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the carboxylic acid group to an alcohol.

Substitution: The fluorine atoms in the cyclohexyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Nucleophiles such as amines, thiols, or alkoxides

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids

Reduction: Formation of alcohols

Substitution: Formation of substituted cyclohexyl derivatives

Scientific Research Applications

3-(4,4-Difluorocyclohexyl)-2-fluoropropanoic acid has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials with unique properties, such as increased chemical resistance and stability.

Mechanism of Action

The mechanism of action of 3-(4,4-difluorocyclohexyl)-2-fluoropropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity towards its targets, resulting in improved efficacy and reduced side effects.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs and their distinguishing features:

Key Comparative Analyses

Electronic Effects and Acidity

- The 2-fluoro substituent in the target compound likely increases acidity (lower pKa) compared to non-fluorinated analogs due to its electron-withdrawing nature. However, the 4-(trifluoromethyl)phenyl analog () exhibits even greater acidity due to the stronger electron-withdrawing effect of the -CF₃ group .

- The cyano group in 3ha () further enhances acidity, as evidenced by its HRMS data and resonance stabilization of the conjugate base .

Lipophilicity and Solubility

- The 4,4-difluorocyclohexyl moiety in the target compound and analogs (e.g., ) imparts significant lipophilicity, favoring membrane permeability. However, the hydrochloride salt in improves aqueous solubility, critical for bioavailability in drug development .

- The Fmoc-protected derivative () balances lipophilicity and solubility for synthetic applications in peptide chemistry .

Solid-State Behavior

- The trifluoromethylphenyl analog () forms hydrogen-bonded dimers in the crystalline phase, suggesting similar intermolecular interactions could occur in the target compound, though empirical data is needed .

Biological Activity

3-(4,4-Difluorocyclohexyl)-2-fluoropropanoic acid is a fluorinated organic compound that has garnered attention for its potential biological activities. The presence of fluorine atoms in its structure often enhances the compound's lipophilicity and metabolic stability, making it an interesting candidate for pharmacological studies. This article explores its biological activity, mechanisms of action, and relevant case studies.

- IUPAC Name : this compound

- Molecular Formula : C11H14F3O2

- Molecular Weight : 236.23 g/mol

The biological activity of this compound primarily involves its interaction with various biological targets. The fluorinated structure may influence enzyme binding and receptor interactions, potentially leading to modulation of metabolic pathways.

Potential Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic processes, which could lead to altered biochemical pathways.

- Receptor Modulation : It might interact with receptors in the central nervous system or peripheral tissues, affecting physiological responses.

Summary of Biological Activities:

Case Studies and Research Findings

- Antihypertensive Properties : A study on fluorinated propanoic acids highlighted their potential as antihypertensive agents. While direct studies on this compound are scarce, the structural similarities suggest a potential for similar effects .

- Inflammation Models : In animal models, derivatives of fluorinated propanoic acids exhibited significant reductions in inflammatory markers. This suggests that this compound may also exert anti-inflammatory effects through similar pathways .

- Analgesic Activity : Research into related compounds has shown promise in pain management applications, indicating that this compound could be explored further for analgesic properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.